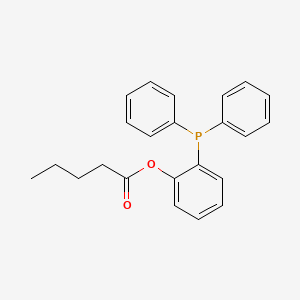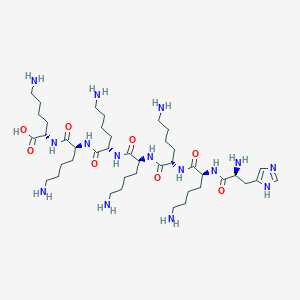![molecular formula C10H8N4O2 B14199036 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole CAS No. 831223-63-3](/img/structure/B14199036.png)
1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a dinitrosophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole typically involves the nitration of a phenylmethyl imidazole precursor. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 3 positions of the phenyl ring . The reaction conditions must be carefully controlled to ensure the selective nitration of the desired positions without over-nitration or degradation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the implementation of safety measures is crucial due to the hazardous nature of the nitration reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Industry: Used in the development of materials with specific properties, such as dyes and catalysts
Mecanismo De Acción
The mechanism of action of 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole involves its interaction with molecular targets through its nitro and imidazole groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing enzyme activity and other biochemical processes .
Comparación Con Compuestos Similares
5-Nitroimidazole: A compound with a single nitro group on the imidazole ring, commonly used as an antibiotic.
2-Nitroimidazole: Another nitroimidazole derivative with applications in medicine.
4,5-Diphenyl-1H-imidazole: A structurally similar compound with different substituents on the imidazole ring.
Uniqueness: 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole is unique due to the presence of two nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to other nitroimidazole derivatives .
Propiedades
Número CAS |
831223-63-3 |
|---|---|
Fórmula molecular |
C10H8N4O2 |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
1-[(2,3-dinitrosophenyl)methyl]imidazole |
InChI |
InChI=1S/C10H8N4O2/c15-12-9-3-1-2-8(10(9)13-16)6-14-5-4-11-7-14/h1-5,7H,6H2 |
Clave InChI |
HAUAXYZKZJRUBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N=O)N=O)CN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)


![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)

![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)


![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14199029.png)
